molecular formula C24H33N3O3S B11320556 N-cyclohexyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N-cyclohexyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11320556
M. Wt: 443.6 g/mol
InChI Key: RTYQRJQYBPIFDY-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonamide derivative, followed by the introduction of the cyclohexyl and ethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-ethylbenzenesulfonamide: Lacks the phthalazinone moiety.

    N-cyclohexyl-N-methylbenzenesulfonamide: Contains a methyl group instead of an ethyl group.

    N-ethyl-2-methylbenzenesulfonamide: Does not have the cyclohexyl group.

Uniqueness

N-cyclohexyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H33N3O3S

Molecular Weight

443.6 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H33N3O3S/c1-4-27(19-10-6-5-7-11-19)31(29,30)22-16-18(15-14-17(22)2)23-20-12-8-9-13-21(20)24(28)26(3)25-23/h14-16,19H,4-13H2,1-3H3

InChI Key

RTYQRJQYBPIFDY-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)C)C

Origin of Product

United States

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